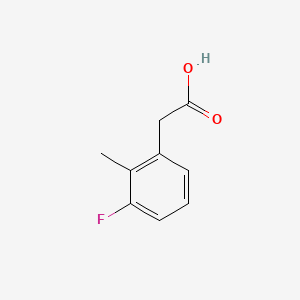

3-Fluoro-2-methylphenylacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoro-2-methylphenylacetic acid is a chemical compound related to various research areas, including the synthesis of drug-like libraries, chiral derivatizing agents, and key building blocks for pharmaceuticals. Although the provided papers do not directly discuss 3-Fluoro-2-methylphenylacetic acid, they involve related compounds and methodologies that can be informative for understanding its properties and synthesis.

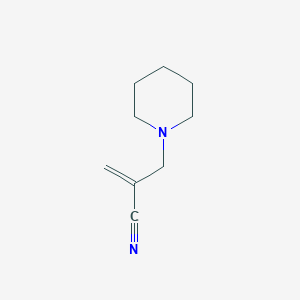

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds often involves multi-step reactions. For instance, the synthesis of a library using 3-chloro-4-hydroxyphenylacetic acid as a scaffold involves converting it to a methyl ester and then reacting with primary amines . Similarly, the synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic acid starts from 4-fluorophenylacetic acid and includes steps like asymmetric hydrogenation . These methods could potentially be adapted for the synthesis of 3-Fluoro-2-methylphenylacetic acid by considering the specific substituents and reaction conditions required.

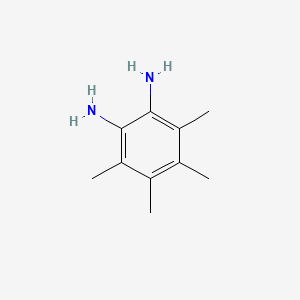

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds can be elucidated using spectroscopic data, including NMR and X-ray crystallography . The influence of substituents on the molecular structure can be significant, as seen in the study of 2-fluoro-2-phenylacetic acid derivatives, where fluorine NMR spectroscopy was used to distinguish enantiomers . These techniques are crucial for confirming the structure of synthesized compounds, including 3-Fluoro-2-methylphenylacetic acid.

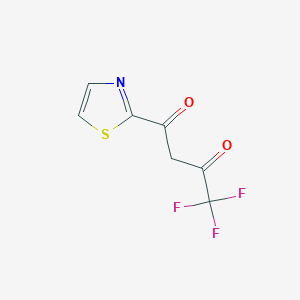

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo various chemical reactions. For example, the Friedel-Crafts reaction was used in the synthesis of a BACE1 inhibitor starting from 3-bromo-4-fluorophenylacetic acid . The reactivity of such compounds can be influenced by the presence of fluorine, which can affect the electronic properties of the molecule. The reactions of 1-amino-2-(4-fluorophenyl)ethylphosphonates with different reagents demonstrate the versatility of fluorinated compounds in chemical synthesis .

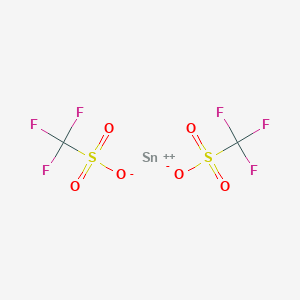

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds can be quite distinct due to the presence of fluorine atoms. For instance, the use of 2-fluoro-2-phenylacetic acid as a chiral derivatizing agent relies on its ability to form diastereoisomeric esters with distinct NMR properties . The electronic effects of substituents on fluorine atoms can be analyzed through space in minor conformations, providing insights into the compound's reactivity and interactions . These properties are essential for understanding how 3-Fluoro-2-methylphenylacetic acid might behave in various environments and reactions.

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other indole derivatives, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant .

Result of Action

Given its structural similarity to indole derivatives, it may have a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It is known that the compound should be stored in a dry room at normal temperature .

Propiedades

IUPAC Name |

2-(3-fluoro-2-methylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-7(5-9(11)12)3-2-4-8(6)10/h2-4H,5H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESQUNYKCICBQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

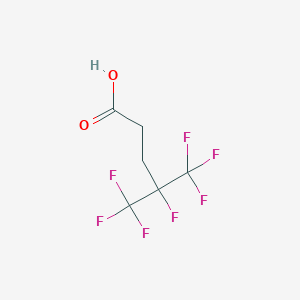

Canonical SMILES |

CC1=C(C=CC=C1F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381349 |

Source

|

| Record name | 3-Fluoro-2-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

500912-16-3 |

Source

|

| Record name | 3-Fluoro-2-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500912-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[3,5-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1306020.png)